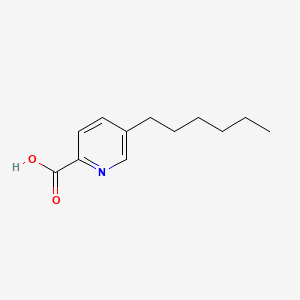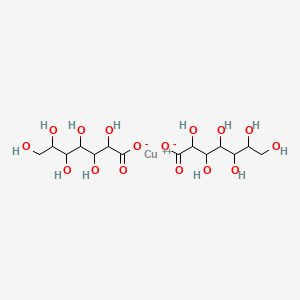
copper;2,3,4,5,6,7-hexahydroxyheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2,3,4,5,6,7-hexahydroxyheptanoate is a coordination compound formed between copper ions and 2,3,4,5,6,7-hexahydroxyheptanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple hydroxyl groups in the ligand provides unique chemical properties that can be exploited in different reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of copper salts with 2,3,4,5,6,7-hexahydroxyheptanoic acid under controlled conditions. One common method is to dissolve copper(II) acetate in water and then add an aqueous solution of 2,3,4,5,6,7-hexahydroxyheptanoic acid. The reaction mixture is stirred at room temperature until the formation of the complex is complete. The product is then isolated by filtration and dried under vacuum.
Industrial Production Methods: For industrial-scale production, the process can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the consistent quality of the product. The use of automated systems can help in maintaining the desired reaction parameters and improving the efficiency of the production process.
化学反応の分析
Types of Reactions: Copper;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to lower oxidation states.
Substitution: The hydroxyl groups in the ligand can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.
科学的研究の応用
Copper;2,3,4,5,6,7-hexahydroxyheptanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation-reduction processes.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of copper;2,3,4,5,6,7-hexahydroxyheptanoate involves the interaction of the copper center with various molecular targets. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular structures. This can result in the disruption of cellular functions and ultimately cell death. The hydroxyl groups in the ligand also play a role in stabilizing the complex and facilitating its interactions with target molecules.
類似化合物との比較
Copper;2,3,4,5,6,7-hexahydroxyheptanoate can be compared with other copper complexes, such as:
Copper(II) acetate: Unlike this compound, copper(II) acetate lacks multiple hydroxyl groups, which limits its reactivity in certain reactions.
Copper(II) sulfate: This compound is commonly used in various industrial applications but does not have the same level of specificity in biological systems as this compound.
Copper(II) chloride: While it is widely used in organic synthesis, it does not offer the same range of applications in biological and medical research.
The unique combination of multiple hydroxyl groups and the copper center in this compound provides distinct advantages in terms of reactivity and specificity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
68475-46-7 |
|---|---|
分子式 |
C14H26CuO16 |
分子量 |
513.89 g/mol |
IUPAC名 |
copper;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Cu/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChIキー |
QSNKALZUWNHZKS-UHFFFAOYSA-L |
正規SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


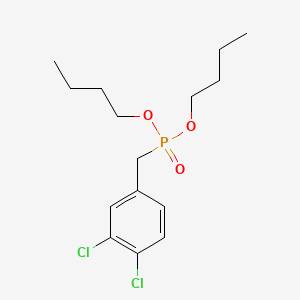
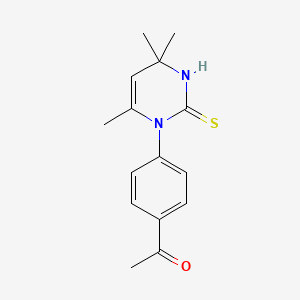
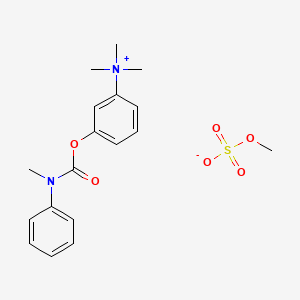
![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)
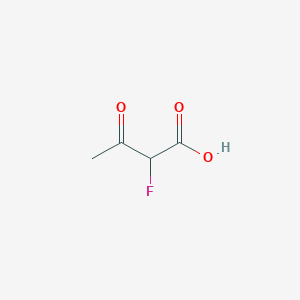
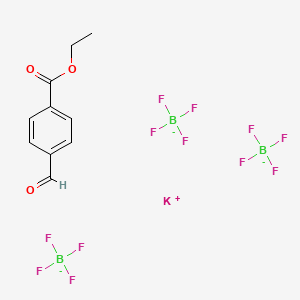
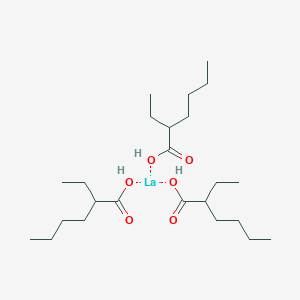
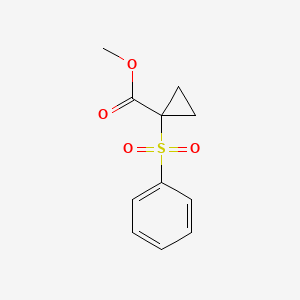
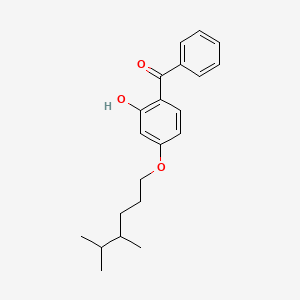
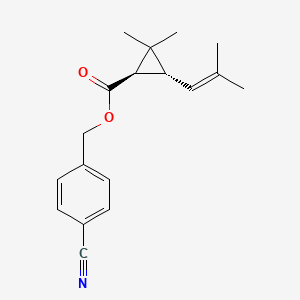
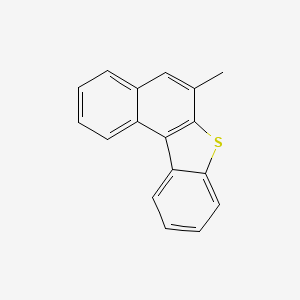
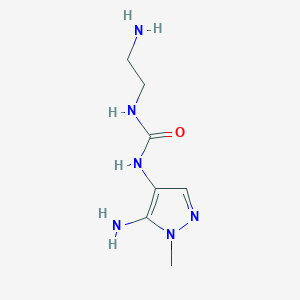
![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
